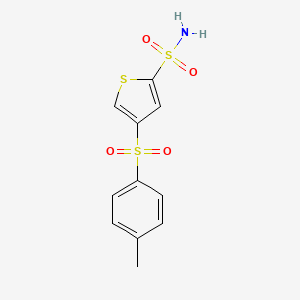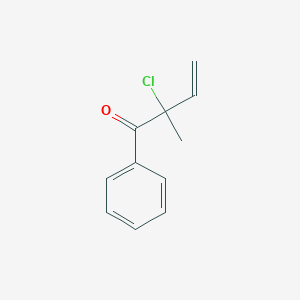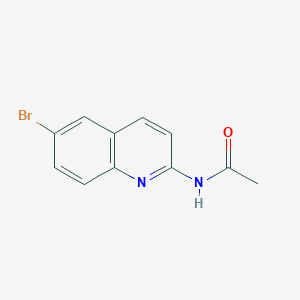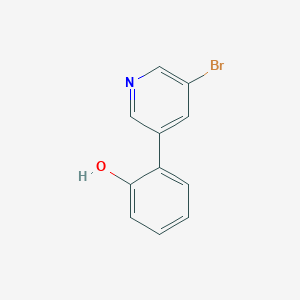![molecular formula C19H17NO3S B13967770 1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one CAS No. 102210-76-4](/img/structure/B13967770.png)
1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a phenylsulfonyl group attached to the indole nucleus, which is further connected to a but-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole nucleus. The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, facilitated by the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: A compound synthesized through Fischer indole synthesis.
3-methyl-1,5-diphenyl-2-(phenylsulfonyl)pent-4-en-1-one: A related compound with a similar sulfonyl group.
Uniqueness
3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfonyl group enhances its reactivity and potential biological activities compared to other indole derivatives.
Properties
CAS No. |
102210-76-4 |
|---|---|
Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-2-yl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C19H17NO3S/c1-14(2)12-19(21)18-13-15-8-6-7-11-17(15)20(18)24(22,23)16-9-4-3-5-10-16/h3-13H,1-2H3 |
InChI Key |
GMENFGDPWMFUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


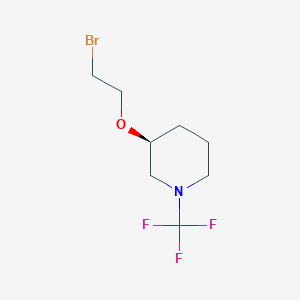
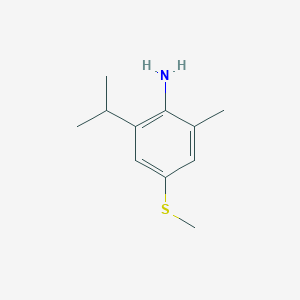
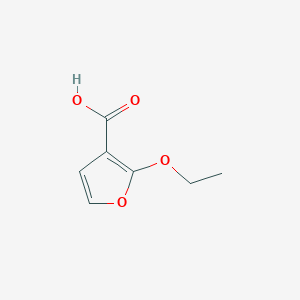
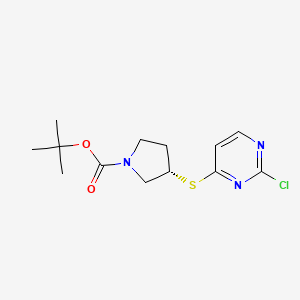

![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)

